molecular formula C39H38FN3O7 B13091716 N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide

Cat. No.: B13091716
M. Wt: 679.7 g/mol
InChI Key: BVXSQOVGJQCWER-NDLNHBFLSA-N
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Description

This compound is a benzamide derivative featuring a tetrahydro-2H-pyran (sugar-like) ring system substituted with a bis(4-methoxyphenyl)(phenyl)methoxy protective group, a fluoro group at position 4, a hydroxyl group at position 5, and a methyl group on the dihydropyrimidinone moiety. The bis(4-methoxyphenyl)(phenyl)methoxy group is commonly used in oligonucleotide synthesis to protect hydroxyl functionalities during solid-phase synthesis . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the dihydropyrimidinone core may contribute to base-pairing interactions in nucleic acid analogs .

Properties

Molecular Formula

C39H38FN3O7

Molecular Weight

679.7 g/mol

IUPAC Name

N-[1-[(3R,4S,5R,6R)-6-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide

InChI

InChI=1S/C39H38FN3O7/c1-25-22-43(38(46)42-36(25)41-37(45)26-10-6-4-7-11-26)32-23-49-33(35(44)34(32)40)24-50-39(27-12-8-5-9-13-27,28-14-18-30(47-2)19-15-28)29-16-20-31(48-3)21-17-29/h4-22,32-35,44H,23-24H2,1-3H3,(H,41,42,45,46)/t32-,33-,34+,35-/m1/s1

InChI Key

BVXSQOVGJQCWER-NDLNHBFLSA-N

Isomeric SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@@H]3CO[C@@H]([C@H]([C@H]3F)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Canonical SMILES

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3COC(C(C3F)O)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC

Origin of Product

United States

Biological Activity

N-(1-((3R,4S,5R,6R)-6-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-fluoro-5-hydroxytetrahydro-2H-pyran-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound can be described by the following IUPAC name:
N 1 3R 4S 5R 6R 6 bis 4 methoxyphenyl phenylmethoxy methyl 5 methyl 2 oxopyrimidin 4 yl benzamide\text{N 1 3R 4S 5R 6R 6 bis 4 methoxyphenyl phenylmethoxy methyl 5 methyl 2 oxopyrimidin 4 yl benzamide}

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways. For instance, it may act on β-secretase (BACE1), an enzyme implicated in Alzheimer's disease by cleaving amyloid precursor proteins .
  • Antioxidant Properties : Studies suggest that the compound possesses antioxidant properties, which can help mitigate oxidative stress in various cellular contexts .
  • Antitumor Activity : Preliminary investigations indicate that the compound may exhibit antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways .

Biological Activity Data

Biological Activity Effect Reference
Enzyme InhibitionInhibits β-secretase activity
Antioxidant ActivityReduces oxidative stress
Antitumor EffectsInduces apoptosis in cancer cells

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Antitumor Study : A study conducted by Minu et al. (2009) evaluated the antitumor effects of similar compounds and suggested that modifications in the chemical structure could enhance efficacy against specific cancer cell lines .
  • Neuroprotective Effects : Research focusing on neurodegenerative diseases has indicated that compounds with similar structures may protect neuronal cells from apoptosis induced by amyloid-beta toxicity .
  • Antioxidant Assessment : A recent study demonstrated that derivatives of this compound showed significant antioxidant activity in vitro, suggesting potential use in conditions characterized by oxidative stress .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Compound Core Structure Substituents Key Features Reference
Target Compound Tetrahydro-2H-pyran 4-Fluoro, 5-hydroxy, bis(4-methoxyphenyl)(phenyl)methoxy, 5-methyl High steric protection, fluorine-enhanced stability
Compound 38 () Tetrahydrofuran Bis(4-methoxyphenyl)(phenyl)methylsulfanylmethyl, hydroxy Sulfur-based protection; lower metabolic stability vs. fluoro analog
EP 3 532 474 B1 Derivatives () Benzamide-triazolopyridine Variable N-substituents (e.g., pyrimidinyl, pyrazinyl) Kinase-targeting motifs; lacks sugar-like core
RAF709 () Bipyridine-morpholine Tetrahydropyranyl oxy-pyridine Optimized solubility and kinase selectivity

Physicochemical and Analytical Properties

  • Fluorination likely reduces polarity compared to hydroxylated analogs.
  • Spectroscopic Data : Compound 38 () shows 1H NMR signals at δ 11.27 (s, NH), 8.16–7.47 (aromatics) , and MS [M+H]+ 410.0 , comparable to the target compound’s expected profile .

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